N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a thiadiazole ring, a pyrazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include hydrazine derivatives, thiocarbonyl compounds, and various catalysts to facilitate the formation of the desired rings and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and biological activity.
Properties
Molecular Formula |
C13H13N5O2S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O2S2/c1-18-9(6-8(17-18)10-4-3-5-21-10)12(19)14-13-16-15-11(22-13)7-20-2/h3-6H,7H2,1-2H3,(H,14,16,19) |
InChI Key |
GRXAXDYKSIHQGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
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